Distinct Lipophilicity Versus the N3-Phenyl-2-Hydroxy Analog
Computational comparison of 2-(isopropylsulfanyl)-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone against the 2-hydroxy analog (i.e., removal of the thioether moiety) reveals a calculated logP difference of approximately 2.8 log units. The target compound exhibits an XLogP3 of 3.7 [1], while 2-hydroxy-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is predicted to display an XLogP3 near 0.9 based on standard fragment-based calculation methods. This 2.8-log-unit increase in lipophilicity indicates substantially higher membrane permeability and altered tissue distribution, which are critical for target engagement in intracellular or CNS applications where the hydroxy analog would be insufficiently lipophilic [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.7 (XLogP3) |
| Comparator Or Baseline | 2-hydroxy-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone; estimated XLogP3 ~0.9 |
| Quantified Difference | Δ ~2.8 log units |
| Conditions | XLogP3 algorithm as implemented in PubChem release 2021.05.07 [1]; comparator logP estimated by fragment-additivity method |
Why This Matters
Selecting the isopropylsulfanyl derivative instead of the 2-hydroxy analog provides predictable control over permeability and distribution in cellular and in vivo models where moderate-to-high lipophilicity is required.
- [1] PubChem. Compound Summary for CID 1480549: 2-(isopropylsulfanyl)-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone. View Source
- [2] Lipinski, C. A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 23, 3–25 (1997). View Source
